molecular formula C14H15Cl2NO2 B1339560 Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride CAS No. 1009306-52-8

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

Cat. No.: B1339560
CAS No.: 1009306-52-8
M. Wt: 300.2 g/mol
InChI Key: KUKUZNRWSWRIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinoline derivatives act by inhibiting enzymes such as thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-methylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Alcohol derivatives of the original ester.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methylquinoline: Lacks the ester group but shares the chloromethyl and quinoline core.

    Ethyl 4-methylquinoline-3-carboxylate: Lacks the chloromethyl group but has the ester and quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Uniqueness

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is unique due to the presence of both the chloromethyl and ester groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUZNRWSWRIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583277
Record name Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009306-52-8
Record name Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.